N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide

Description

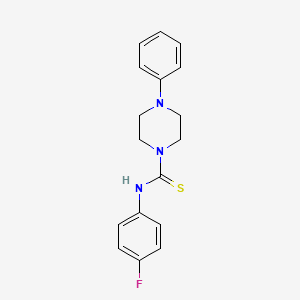

N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a piperazine ring, which is further linked to a carbothioamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3S/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDWVBZBTRVZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 4-fluorophenylpiperazine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The carbothioamide (–NH–C(=S)–) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Sulfur oxidation | H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub> (acidic/basic medium) | Sulfoxide (–SO–) or sulfone (–SO<sub>2</sub>–) derivatives | Oxidation selectivity depends on reagent strength: H<sub>2</sub>O<sub>2</sub> yields sulfoxides, while KMnO<sub>4</sub> drives full oxidation to sulfones. |

Mechanistic Insight :

The thioamide sulfur atom acts as a nucleophilic center, reacting with electrophilic oxygen sources. Steric hindrance from the fluorophenyl and phenyl groups may slow reaction kinetics compared to simpler thioamides.

Reduction Reactions

The carbothioamide group can be reduced to a carboxamide or amine.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Thioamide → Amide | H<sub>2</sub>/Raney Ni (catalytic hydrogenation) | N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide | Selective reduction of C=S to C=O without altering other functional groups. |

| Thioamide → Amine | LiAlH<sub>4</sub> (anhydrous ether) | N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamine | Strong reducing agents cleave the C=S bond, yielding a primary amine. |

Limitations :

Over-reduction may occur if stoichiometry or temperature is not tightly controlled, leading to degradation of the piperazine ring .

Nucleophilic Substitution at the Fluorophenyl Group

The para-fluorine substituent on the phenyl ring can participate in nucleophilic aromatic substitution (NAS).

Example :

Under basic conditions, hydroxide replaces fluorine, forming N-(4-hydroxyphenyl)-4-phenylpiperazine-1-carbothioamide. This reaction is critical for introducing polar groups to enhance solubility .

Condensation Reactions

The carbothioamide group participates in condensation with aldehydes or ketones to form thiosemicarbazones.

Biological Relevance :

Thiosemicarbazones derived from similar piperazine-carbothioamides exhibit antimicrobial and anticancer activities .

Alkylation and Acylation

The piperazine nitrogen can undergo alkylation or acylation, modifying physicochemical properties.

Halogenation and Cross-Coupling

The phenyl ring attached to piperazine can undergo electrophilic substitution or cross-coupling.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition, releasing H<sub>2</sub>S and forming aromatic amines as byproducts.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide has demonstrated significant anticancer properties. It inhibits cell growth in various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values below 1 µM, indicating potent activity against tumor cells .

- Enzyme Inhibition : The compound acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), particularly ENT2, which is involved in nucleotide synthesis and adenosine regulation. This selectivity makes it valuable for studying nucleotide metabolism and potential therapeutic applications in cancer treatment .

2. Antimicrobial Properties

- Recent studies have shown that this compound exhibits antimicrobial activity against multi-drug resistant bacterial strains. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics, highlighting its potential in combating resistant infections .

3. Structure-Activity Relationships (SAR)

- Research into the structure-activity relationship of this compound has revealed insights into how different substitutions on the piperazine ring affect its biological activity. Modifications can enhance its potency or selectivity for specific targets, making it a versatile scaffold for drug design .

Case Studies

Several studies have investigated the efficacy of this compound:

- Xia et al. (2022) : This study focused on the anticancer activity of various piperazine derivatives, including the target compound. Results showed significant growth inhibition in MCF7 and A549 cell lines, reinforcing its potential as an anticancer agent.

- Fan et al. (2023) : Investigated the antimicrobial properties against multi-drug resistant bacteria, indicating promising results with MIC values comparable to established antibiotics. This study emphasizes the compound's relevance in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide can be compared with other similar compounds, such as:

- N-(4-fluorophenyl)-4-piperidinamine

- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different functional groups and substituents can significantly influence their properties and behavior.

Biological Activity

N-(4-fluorophenyl)-4-phenylpiperazine-1-carbothioamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a piperazine ring substituted with a 4-fluorophenyl group and a phenyl group, linked to a carbothioamide functional group. The synthesis typically involves the reaction of 1-(4-fluorophenyl)piperazine with appropriate thiocarbonyl compounds, leading to the formation of the desired thioamide .

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In studies, derivatives of this compound displayed minimum inhibitory concentration (MIC) values ranging from 0.24 to 1.9 μg/mL against various bacterial strains, comparable to established antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 11a | 0.24 | E. coli |

| 12a | 0.50 | S. aureus |

| 11b | 1.90 | P. aeruginosa |

2. Inhibition of Monoamine Oxidase (MAO)

The compound has been evaluated for its inhibitory effects on monoamine oxidase enzymes, particularly MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. Compounds derived from similar structures have shown potent inhibition, with some exhibiting IC50 values as low as 0.013 µM for MAO-B . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Table 2: MAO Inhibitory Activity of Related Compounds

| Compound | Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| T6 | MAO-B | 0.013 | High |

| T3 | MAO-B | 0.039 | Moderate |

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:

- Inhibition of ENTs : The compound acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation.

- MAO Inhibition : It selectively inhibits MAO-B, leading to increased levels of monoamines in the brain, which may contribute to its neuroprotective effects .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead candidate for antibiotic development .

- Neuroprotective Potential : Research focusing on neurodegenerative disorders indicates that compounds with similar structures can effectively inhibit MAO-B and reduce oxidative stress in neuronal cells, thus providing a protective effect against neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.